Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate
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Overview
Description
Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C12H11ClO3. This compound is known for its unique structure, which includes a phenyl group, a chloro substituent, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by chlorination. The reaction conditions typically include:
Reagents: Ethyl acetoacetate, benzaldehyde, base (e.g., sodium ethoxide), chlorine
Solvent: Ethanol or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate can be compared with other similar compounds, such as:
Ethyl 2-oxo-4-phenylbutyrate: Lacks the chloro substituent, leading to different reactivity and applications.
Methyl 4-oxo-4-phenylbut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate: Contains a hydroxy group instead of a chloro group, affecting its chemical properties and reactivity.
Properties
CAS No. |
491850-63-6 |
---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H11ClO3/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
WHFIEWOJOJSJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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